molecular formula C42H46ClF2N9O7S B13916693 N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

Cat. No.: B13916693
M. Wt: 894.4 g/mol
InChI Key: ZZAMCOWPQNSLBF-CPIPLPSASA-N
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Description

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, difluoromethoxy, hydroxy, and pyrazolyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as nucleophilic substitution, amide bond formation, and cyclization. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism requires detailed studies using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Compared to other similar compounds, N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include other pyridine carboxamides and pyrazolyl derivatives, which may share some chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C42H46ClF2N9O7S

Molecular Weight

894.4 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C42H46ClF2N9O7S/c1-24-35(62-23-49-24)26-7-5-25(6-8-26)19-48-39(58)33-18-29(55)21-54(33)40(59)36(41(2,3)4)52-34(56)22-60-16-15-46-37-31(32-13-14-50-53-32)17-27(20-47-37)38(57)51-28-9-11-30(12-10-28)61-42(43,44)45/h5-14,17,20,23,29,33,36,55H,15-16,18-19,21-22H2,1-4H3,(H,46,47)(H,48,58)(H,50,53)(H,51,57)(H,52,56)/t29-,33+,36-/m1/s1

InChI Key

ZZAMCOWPQNSLBF-CPIPLPSASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC4=C(C=C(C=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)C6=CC=NN6)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC4=C(C=C(C=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)C6=CC=NN6)O

Origin of Product

United States

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